1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-benzylsulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-18-12-16(17-14-18)26(23,24)20-9-5-8-19(10-11-20)25(21,22)13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWNSMDSFSDUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₄S₂
- Molecular Weight : 411.5 g/mol
- CAS Number : 2034227-58-0
The compound features a diazepane ring substituted with benzylsulfonyl and imidazolyl groups, which are known to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cellular signaling.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes, potentially affecting pathways like aldosterone synthesis (CYP11B2) which plays a role in cardiovascular diseases .
- Modulation of Receptor Activity : The imidazole ring is known to interact with various receptors, influencing their activity and downstream signaling pathways.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit certain enzymatic activities. For instance, studies on related imidazole derivatives have shown promising results in inhibiting aldosterone synthase with IC50 values in the nanomolar range .
In Vivo Studies
Preclinical studies involving animal models have indicated that compounds similar to this compound exhibit significant biological effects. For example:
- Cardiovascular Effects : Inhibition of aldosterone synthesis can lead to reduced blood pressure and improved heart function .
- Toxicological Profiles : Some studies noted adverse effects like cataract formation in related compounds, emphasizing the need for careful evaluation of side effects .
Case Studies
Several research articles highlight the biological activity of imidazole derivatives:
- Study on Aldosterone Synthase Inhibitors :
- Structure-Activity Relationship (SAR) Analysis :
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,4-diazepane derivatives with dual sulfonyl groups. Below is a systematic comparison with structurally related analogs:
Structural Variations and Substituent Effects
Key Trends and Implications
Aromatic substituents (benzyl, naphthyl in ) enhance hydrophobic interactions, which could favor binding to lipophilic targets.
Heterocyclic Diversity: Imidazole-containing analogs (e.g., ) may participate in hydrogen bonding or metal coordination, relevant to enzyme inhibition (e.g., kinases or cytochrome P450).
Molecular Weight and Drug-Likeness :
- Most analogs fall within 370–440 g/mol, aligning with Lipinski’s rule of five for oral bioavailability.
- Higher molecular weights (e.g., 438.4 g/mol in ) may reduce blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
